(E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile
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Overview
Description
“(E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile” is an organic compound that has gained significant attention in various fields of research and industry. It is a compound with the molecular formula C20H16N4O3S .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, a novel group of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues have been produced via the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in EtOH .Molecular Structure Analysis
The thiazole ring in the molecule consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis
The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical and Chemical Properties Analysis
The compound has a molecular weight of 392.43. More detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
Optoelectronic Devices and Nonlinear Optical Materials
- Research on thiophene dyes, including compounds structurally related to (E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile, demonstrates their potential in optoelectronic devices. These dyes exhibit significant nonlinear optical (NLO) properties, making them suitable for applications in optical limiting, which is crucial for protecting human eyes and optical sensors, as well as for stabilizing light sources in optical communications. The nonlinear absorption and optical limiting behavior, attributed to two-photon absorption processes, are essential for developing photonic devices with enhanced performance (Anandan et al., 2018).
Material Science and Polymer Modification
- In material science, the functional modification of polymers through condensation reactions with various amine compounds, including structures related to this compound, has been explored. These modifications aim to enhance the properties of polymers, such as thermal stability and biological activity, potentially enabling medical applications. The characterization of these polymeric compounds suggests that amine-treated polymers could offer improved performance in specific applications (Aly & El-Mohdy, 2015).
Dye-Sensitized Solar Cells (DSSCs)
- In the context of renewable energy, compounds with a similar structure have been investigated for their suitability as sensitizers in dye-sensitized solar cells (DSSCs). These studies focus on designing and synthesizing Donor-π-Acceptor type dyes with the backbone structure resembling this compound. The optical and electrochemical properties of these dyes are evaluated, highlighting their potential in improving the photovoltaic efficiency of DSSCs. The findings suggest that such chromophores could be utilized in the development of efficient solar cell devices (Babu et al., 2015).
Corrosion Inhibition
- The application of related compounds in corrosion inhibition has been studied, indicating their potential to protect mild steel in acidic environments. The effectiveness of these inhibitors is attributed to their adsorption on the steel surface, forming a protective layer that significantly reduces corrosion rates. Such properties are critical in industrial applications where corrosion resistance is essential (Verma, Quraishi, & Singh, 2016).
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the retrieved sources, molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Future Directions
Thiazole-bearing compounds have been the focus of medicinal chemists in order to develop novel therapeutic agents for a variety of pathological conditions . The current review may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .
Properties
IUPAC Name |
(E)-3-(4-ethoxyanilino)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-3-26-19-9-5-16(6-10-19)21-15-28-22(25-21)17(13-23)14-24-18-7-11-20(12-8-18)27-4-2/h5-12,14-15,24H,3-4H2,1-2H3/b17-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPNVXHABIFLKY-SAPNQHFASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)OCC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)OCC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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